(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
Description
The compound (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with a fluorine atom at the 6-position, an imidazole-containing propyl chain, and a thiophene-linked acrylamide group. The (E)-stereochemistry of the acrylamide moiety ensures a planar configuration, which may enhance π-π stacking interactions with biological targets. The fluorine substituent likely improves metabolic stability and bioavailability, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS2.ClH/c21-15-4-6-17-18(13-15)28-20(23-17)25(10-2-9-24-11-8-22-14-24)19(26)7-5-16-3-1-12-27-16;/h1,3-8,11-14H,2,9-10H2;1H/b7-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJWLGXASJFPAQ-GZOLSCHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a novel synthetic organic molecule with potential biological activity. This compound integrates various pharmacophores, including an imidazole ring, a benzothiazole moiety, and a thiophene unit, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClFN3OS |
| Molecular Weight | 357.44 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazole ring can coordinate with metal ions, enhancing its binding affinity to target proteins. The fluorine atom in the benzothiazole moiety may improve metabolic stability and bioavailability, while the thiophene unit contributes to the overall electronic properties of the molecule.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds featuring imidazole and benzothiazole structures. For instance, compounds with these moieties have demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. The incorporation of electron-withdrawing groups like fluorine has been shown to enhance antibacterial efficacy due to increased lipophilicity and improved penetration through bacterial membranes .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, derivatives of benzothiazole have shown promising results against leukemia cell lines, indicating that modifications in the structure can lead to enhanced cytotoxic effects. Compounds with similar frameworks have exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound may also possess significant anticancer properties .
Cytotoxicity Studies
Cytotoxicity assessments using mammalian cell lines (e.g., HepG2 liver cancer cells) are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, further studies are required to establish a comprehensive safety profile for this compound .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this structure:
- Antitubercular Activity : A series of benzothiazole–urea hybrids were synthesized and evaluated for their antitubercular activity. Some compounds demonstrated MIC values below 10 µM against M. tuberculosis, indicating strong potential for further development .
- Antitumor Activity : Benzothiazole derivatives were tested against various cancer cell lines, showing significant inhibition of cell growth at concentrations as low as 12 µM. These findings highlight the importance of structural modifications in enhancing biological activity .
- Cytotoxicity Assessment : Compounds derived from thiazole scaffolds showed minimal cytotoxic effects on normal human cells while maintaining efficacy against cancerous cells, underscoring their therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant anticancer properties. The structure of this compound suggests it may interact with various cellular targets involved in cancer proliferation. For example, the imidazole ring can facilitate interactions with biological macromolecules, potentially inhibiting tumor growth pathways. A study on similar compounds demonstrated that imidazole derivatives can inhibit specific kinases associated with cancer cell signaling pathways .
Antimicrobial Properties
Compounds with imidazole and thiazole structures have been reported to possess antimicrobial activities. The (E)-N-(3-(1H-imidazol-1-yl)propyl) moiety may enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth. Research has shown that thiazole derivatives exhibit potent antibacterial activity against a range of pathogens, suggesting that this compound could be evaluated for similar properties .
Biochemical Applications
Enzyme Inhibition Studies
The structure of this compound suggests potential as an enzyme inhibitor. Imidazole derivatives are known to act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, studies have shown that imidazole-based compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology and epigenetics .
Binding Affinity to Biological Targets
Computational studies can be employed to predict the binding affinity of this compound to specific biological targets such as receptors or enzymes. The presence of fluorine in the benzo[d]thiazole moiety may enhance lipophilicity and improve binding characteristics, making it a candidate for further pharmacological evaluation .
Material Science Applications
Polymeric Materials
The synthesis of polymeric materials incorporating this compound could yield materials with unique properties such as increased thermal stability and enhanced mechanical strength. The incorporation of imidazole and thiazole units into polymer backbones has been shown to improve material performance in various applications, including coatings and drug delivery systems .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives featuring variations in substituents, heterocyclic systems, and amide linkages. Key differences in molecular properties and inferred biological implications are highlighted.
Substituent Variations on the Benzothiazole Ring
Key Observations :
- Fluorine vs. A 6-chloro analog (e.g., ) would exhibit greater steric bulk and lipophilicity, possibly altering target engagement.
- Difluoro Substitution () : The 4,6-difluoro derivative may enhance binding affinity to electron-deficient biological targets (e.g., ATP pockets in kinases) due to stronger dipole interactions.
- Dimethyl Substitution () : The 5,7-dimethyl groups introduce steric hindrance, which could disrupt interactions with flat binding sites but improve metabolic stability.
Variations in the Amide Linkage and Heterocyclic Systems
Key Observations :
- Acrylamide vs. Carboxamide: The target’s acrylamide group (conjugated double bond) provides rigidity and planarity, favoring interactions with flat enzymatic pockets.
- Thiophene vs. Benzimidazole/Isoxazole : Thiophene (target) offers sulfur-mediated hydrophobic interactions, while benzimidazole () mimics nucleic acid bases, suggesting divergent target preferences (e.g., kinases vs. DNA-binding proteins).
Physicochemical and Pharmacokinetic Properties
While explicit data on solubility or bioavailability are absent in the evidence, structural trends suggest:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice (e.g., acetonitrile for initial coupling steps ), temperature control (reflux for 1–3 minutes for intermediate formation ), and cyclization catalysts (e.g., iodine/triethylamine in DMF for thiadiazole ring closure ). Purification via recrystallization (ethanol or acetonitrile) or column chromatography (silica gel with gradient elution) is critical to isolate the hydrochloride salt. Monitoring by TLC (e.g., Macherey-Nagel Polygram Sil G/UV254 plates) and spectroscopic validation (¹H/¹³C NMR) ensures structural fidelity .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodological Answer : Use multi-step characterization:
- ¹H/¹³C NMR : Assign peaks for imidazole (δ ~7.5–8.5 ppm), thiophene (δ ~6.5–7.5 ppm), and benzo[d]thiazole (δ ~7.0–8.0 ppm) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., E/Z isomerism in acrylamide) by analyzing single crystals grown in ethanol/DMF .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for the hydrochloride form) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptotic cells .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved (e.g., high potency in one assay but low in another)?
- Methodological Answer :
- Dose-response curves : Test a wider concentration range (e.g., 0.1–200 µM) to identify non-linear effects .
- Off-target profiling : Screen against kinase panels or cytochrome P450 enzymes to rule out nonspecific interactions .
- Solubility assessment : Use HPLC to quantify compound aggregation in assay media, which may artifactually reduce activity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s analogs?
- Methodological Answer :
- Core modifications : Replace the thiophene moiety with furan or phenyl groups to assess electronic effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzo[d]thiazole ring to modulate reactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like COX-1/2 or tubulin .
Q. How can researchers address stability issues during long-term storage of the hydrochloride salt?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acrylamide bond .
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
